molecular formula C6H10ClNOS B1424326 (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1609401-24-2

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

Cat. No. B1424326
M. Wt: 179.67 g/mol
InChI Key: KQPUAIBEKAAUBD-UHFFFAOYSA-N
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Description

“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C6H9NOS. It has a molecular weight of 143.21 . This compound is also known by other names such as 2-Thiazolemethanol, 4,5-dimethyl-, and (4,5-DiMethylthiazol-2-yl)Methanol .


Molecular Structure Analysis

Thiazoles, including “(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride”, are planar and characterized by significant pi-electron delocalization, which contributes to their aromaticity . The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .


Physical And Chemical Properties Analysis

“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” has a melting point of 44-45 °C and a boiling point of 144-146 °C under a pressure of 17 Torr . Its density is predicted to be 1.208±0.06 g/cm3 . The compound is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Molecular Aggregation and Magnetic Properties

  • Hydrochloride crystals based on structural variants of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride have been studied for their structural and magnetic properties. The relationship between the magnetic properties and crystal-stacking structures of these crystals was investigated, revealing unique magnetic behaviors and supramolecular interactions (Yong, Zhang, & She, 2013).

Solvent Effects on Molecular Aggregation

  • The impact of solvents on the molecular aggregation of compounds similar to (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride was explored, highlighting the significant role of solvent type in the aggregation processes and fluorescence properties of these compounds (Matwijczuk et al., 2016).

Catalytic and Synthetic Applications

  • (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride and its derivatives have been utilized in catalytic applications. For example, a study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y highlighted its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Fluorophore Development

  • Research has been conducted on the development of fluorophores containing the thiazoline chromophore, a structural component related to (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride, for selective detection of metal ions like aluminum (III), highlighting their potential use in biological applications (Lambert et al., 2000).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H319, H315, and H335, indicating that it is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPUAIBEKAAUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

CAS RN

1609401-24-2
Record name 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride
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Reactant of Route 6
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

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